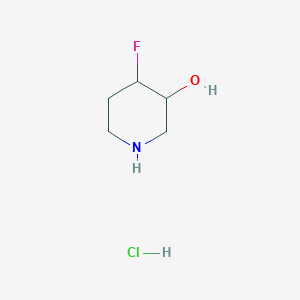

4-Fluoropiperidin-3-ol hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

4-fluoropiperidin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGOYYYHEMMLYLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1F)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pd-Catalyzed [4 + 2] Annulation Approach

A highly modular and efficient method to prepare 3-fluoropiperidines, including 4-fluoropiperidin-3-ol derivatives, involves a palladium-catalyzed [4 + 2] annulation reaction. This method uses readily available α-fluoro-β-ketoesters and cyclic carbamates as starting materials.

- Catalyst system: 5 mol % Pd(dba)₂ and 15 mol % phosphine ligand.

- Reaction conditions: Allylation/condensation under mild conditions followed by treatment with trifluoroacetic acid (TFA).

- Yields: High yields reported, often exceeding 80%.

- Diastereoselectivity: High diastereoselectivity with cis-isomers favored.

- Scalability: Demonstrated success at multigram scale.

- Functional group tolerance: Broad, including aryl, alkyl, heteroaryl substituents.

Reaction Scheme Summary:

| Step | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | α-fluoro-β-ketoester + cyclic carbamate, Pd(dba)₂, ligand L1 | Intermediate imine | - | Allylation/condensation |

| 2 | TFA treatment | 3-fluoropiperidine imine | 80-95 | High diastereoselectivity |

| 3 | Optional reduction/protection | 4-fluoropiperidin-3-ol derivatives | 77-88 | Chemoselective modifications |

This method allows further transformations such as selective reductions, ester hydrolysis, and cross-metathesis, enabling access to 4-fluoropiperidin-3-ol hydrochloride and analogs with orthogonal functionality for downstream applications.

Two-Step Synthesis of 4-Fluoropiperidine Amine

Another reported approach involves a two-step synthetic route to 4-fluoropiperidine amines, which can then be converted into their hydrochloride salts. This method typically uses:

- Fluorination of piperidine derivatives or intermediates.

- Formation of trifluoroacetic acid (TFA) salts of 4-fluoropiperidine amines.

- In situ generation of the free base by addition of triethylamine.

- Isolation of the hydrochloride salt by acidification.

Yields reported for this method are moderate (around 44% after purification), and the reaction is conducted in solvents such as dimethylformamide (DMF) at elevated temperatures (~125 °C).

Hydrogenation of Fluorinated Pyridines

Direct hydrogenation of fluorinated pyridines under high hydrogen pressure offers a diastereoselective route to fluoropiperidines. While this method can produce 4-fluoropiperidin-3-ol derivatives, operational complexity due to the requirement for high-pressure hydrogenation limits its practicality.

Electrophilic Fluorination and Deoxofluorination

Electrophilic fluorination of piperidone-derived enol equivalents and deoxofluorination of alkoxypiperidines have been explored but face challenges such as regioselectivity issues and poor atom economy. These methods require extensive prefunctionalization and often employ stoichiometric amounts of toxic or expensive reagents, making them less desirable for efficient synthesis.

Comparative Yield and Efficiency Data

| Method | Yield (%) | Diastereoselectivity | Scalability | Functional Group Tolerance | Notes |

|---|---|---|---|---|---|

| Pd-Catalyzed [4 + 2] Annulation | 81-95 | High (cis favored) | Yes | Broad | Mild conditions, modular, versatile |

| Two-Step Synthesis via TFA Salt | ~44 | Moderate | Limited | Moderate | Elevated temp, DMF solvent |

| Hydrogenation of Fluorinated Pyridines | Variable | High | Limited | Moderate | Requires high H₂ pressure |

| Electrophilic Fluorination/Deoxofluorination | Variable | Low to moderate | Limited | Poor | Regioselectivity and atom economy issues |

Summary of Research Findings

- The Pd-catalyzed [4 + 2] annulation method stands out as the most efficient, scalable, and versatile approach to prepare this compound and related derivatives.

- This method benefits from mild reaction conditions, high yields, excellent diastereoselectivity, and broad substrate scope.

- Two-step synthetic routes to 4-fluoropiperidine amines followed by salt formation provide an alternative but with lower yields.

- Hydrogenation and electrophilic fluorination methods are less favored due to operational complexity and selectivity issues.

- Functionalized fluoropiperidines prepared by these methods serve as valuable intermediates for further chemical transformations, expanding their utility in drug discovery and development.

Analyse Chemischer Reaktionen

Types of Reactions

4-Fluoropiperidin-3-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of azides or nitriles.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-Fluoropiperidin-3-ol hydrochloride serves as a crucial building block in the synthesis of various pharmaceutical agents. Its fluorinated structure often enhances the pharmacokinetic properties of drugs, including improved bioavailability and metabolic stability. The compound's ability to interact selectively with neurotransmitter systems makes it a candidate for developing treatments for neurological disorders.

Case Studies in Drug Development

- Neurotransmitter Modulation : Research indicates that fluorinated piperidine derivatives can exhibit enhanced potency compared to non-fluorinated versions. For example, studies have demonstrated that this compound can modulate dopamine receptor activity, which is significant for treating conditions like schizophrenia and Parkinson's disease.

- Antidepressant Properties : A recent study explored the use of this compound in synthesizing new antidepressants that target serotonin receptors. The results showed promising binding affinities, suggesting potential therapeutic applications.

Organic Synthesis

The compound is also utilized in organic synthesis as an intermediate in the production of various chemicals and pharmaceuticals. Its reactive hydroxyl group allows it to participate in several chemical reactions, including:

- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution to form more complex molecules.

- Formation of Heterocycles : It can be used to synthesize other heterocyclic compounds, which are vital in drug discovery.

Biological Research

In biological research, this compound is studied for its interaction with various biological targets. Its stereochemistry plays a critical role in determining its activity and selectivity.

Binding Affinity Studies

Research has focused on the binding affinity of this compound at different receptors:

- Dopamine Receptors : Studies have shown that the (3S,4R) configuration enhances binding affinity at D2 receptors compared to other configurations.

- Serotonin Receptors : Preliminary findings suggest that this compound may also interact with serotonin receptors, which could be explored further for antidepressant development.

Wirkmechanismus

The mechanism of action of 4-Fluoropiperidin-3-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or ion channels, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Piperidine Derivatives

The table below compares 4-fluoropiperidin-3-ol hydrochloride with analogs differing in substituent type, position, and stereochemistry:

Key Observations:

- Fluorine Position : Moving fluorine from C4 (as in 4-fluoropiperidin-3-ol HCl) to C3 (e.g., 3-fluoro-3-methylpiperidin-4-ol HCl) alters electronic effects and steric hindrance, impacting receptor binding .

- Bulkier Substituents: Compounds like GZ-274B demonstrate that fluorophenyl groups increase molecular weight and enhance affinity for vesicular monoamine transporters (VMAT2) compared to simpler fluorinated piperidines .

- Functional Group Diversity : The carboxylic acid in 4-fluoro-4-piperidinecarboxylic acid HCl introduces polarity, making it suitable for ionic interactions in drug-target binding, unlike the hydroxyl group in 4-fluoropiperidin-3-ol HCl .

Stereochemical Influences

Stereoisomers of this compound exhibit divergent properties:

Biologische Aktivität

4-Fluoropiperidin-3-ol hydrochloride is a chemical compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its various biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom at the 4-position of the piperidine ring, which influences its pharmacological properties. The molecular formula is , and it features a hydroxyl group that contributes to its biological activity.

1. Receptor Antagonism

Research has indicated that derivatives of 4-fluoropiperidine compounds, including this compound, exhibit significant antagonistic activity at various receptors. Notably, compounds with this structure have been identified as high-affinity antagonists for the h5-HT(2A) receptor, which is implicated in several psychiatric disorders. For instance, a related compound demonstrated an affinity of for the h5-HT(2A) receptor with an oral bioavailability of and a half-life of in rat models .

2. Orexin Receptor Antagonism

4-Fluoropiperidine compounds have also been studied for their role as orexin receptor antagonists. These receptors are involved in regulating arousal and wakefulness. The antagonism of orexin receptors by this compound suggests potential therapeutic applications in treating sleep disorders and other neurological conditions .

3. Metabolic Stability and Inhibition Studies

The metabolic stability of this compound has been evaluated in various studies. For example, modifications to the piperidine ring have shown to enhance metabolic stability while maintaining biological activity. Inhibitory assays against phosphodiesterase (PDE) enzymes revealed that compounds with fluorine substitutions exhibited varying degrees of inhibitory activity, with some achieving IC50 values below .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Compound | Target Receptor | Affinity (nM) | Bioavailability (%) | Half-Life (h) |

|---|---|---|---|---|

| 3-(4-Fluoropiperidin-3-yl)-2-phenylindole | h5-HT(2A) | 0.06 | 80 | 12 |

| Compound with fluorine | PDE5 | <500 | - | - |

Case Study 1: Antidepressant Activity

In a study examining the antidepressant potential of piperidine derivatives, researchers found that compounds similar to this compound exhibited significant improvements in depressive-like behaviors in rodent models when administered at specific dosages .

Case Study 2: Sleep Disorders

Another study focused on the effects of orexin receptor antagonists derived from piperidine structures. The administration of these compounds led to improved sleep quality in animal models, suggesting potential applications for treating insomnia .

Q & A

Q. What are the recommended synthetic routes for 4-fluoropiperidin-3-ol hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves introducing fluorine into the piperidine ring via nucleophilic substitution or electrophilic fluorination. For example, fluorination of a 3-hydroxypiperidine precursor using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions can yield the fluorinated intermediate. Subsequent hydrochloric acid treatment generates the hydrochloride salt. Optimization includes controlling reaction temperature (e.g., −78°C for DAST to minimize side reactions) and solvent selection (e.g., dichloromethane or THF) to improve yield . Purity can be enhanced via recrystallization in ethanol/water mixtures.

Q. How can the structure of this compound be validated using spectroscopic techniques?

- Methodological Answer :

- NMR : Analyze -NMR for characteristic signals: the fluorinated carbon (C-4) splits adjacent protons (H-3 and H-5) into distinct multiplets. -NMR should show a singlet near −180 ppm (typical for aliphatic C-F bonds).

- Mass Spectrometry : ESI-MS in positive mode should display a molecular ion peak at m/z corresponding to [CHFNO] (calc. 118.07) and a chloride adduct.

- XRD : Single-crystal X-ray diffraction confirms stereochemistry and hydrogen bonding in the hydrochloride salt .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for powder handling.

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture.

- Spill Management : Neutralize spills with sodium bicarbonate, then collect with inert absorbents (e.g., vermiculite).

- Emergency Protocols : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and administer oxygen if needed. Refer to GHS hazard codes H315 (skin irritation) and H319 (eye irritation) for risk mitigation .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s pharmacokinetic properties in CNS-targeted drug candidates?

- Methodological Answer : Fluorination at the 4-position enhances blood-brain barrier (BBB) penetration by reducing polar surface area and increasing lipid solubility. Comparative studies using logP measurements (e.g., shake-flask method) and PAMPA-BBB assays show improved permeability for fluorinated analogs vs. non-fluorinated counterparts. Molecular dynamics simulations further predict stronger interactions with lipid bilayers .

Q. What strategies resolve contradictions in reported synthetic yields of this compound?

- Methodological Answer : Discrepancies in yields (e.g., 40–75%) often stem from varying fluorination efficiency and purification methods. To address this:

- Reagent Purity : Ensure DAST/Deoxo-Fluor® is freshly distilled to avoid hydrolysis.

- Reaction Monitoring : Use TLC (silica gel, eluent: 5% MeOH in DCM) or HPLC (C18 column, 0.1% TFA in water/acetonitrile) to track intermediate formation.

- Alternative Routes : Explore microwave-assisted synthesis (e.g., 100°C, 30 min) to accelerate kinetics and reduce side products .

Q. How can computational modeling predict the stereoelectronic effects of this compound in enzyme binding?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with targets like monoamine oxidases (MAOs). Fluorine’s electronegativity may stabilize hydrogen bonds with catalytic residues (e.g., Tyr 435 in MAO-B).

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites. The C-F bond’s σ-hole can enhance van der Waals interactions in hydrophobic pockets .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Employ a C18 column with 0.1% formic acid in water/acetonitrile gradient (5–95% over 20 min). Detect impurities (e.g., dehydrohalogenation byproducts) via MRM transitions.

- NMR Spiking : Add authentic standards of suspected impurities (e.g., 3-hydroxypiperidine) to -NMR samples for peak identification.

- Limit of Detection (LOD) : Validate methods per ICH Q2(R1), achieving LOD < 0.1% for major impurities .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions and inert atmospheres (N/Ar) for fluorination steps.

- Characterization : Cross-validate spectroscopic data with computational predictions (e.g., Gaussian for NMR chemical shifts).

- Safety : Regularly update risk assessments using SDS templates from authoritative sources (e.g., PubChem ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.